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molecular formula C16H6O6 B1265869 3,3',4,4'-Biphenyltetracarboxylic dianhydride CAS No. 2420-87-3

3,3',4,4'-Biphenyltetracarboxylic dianhydride

Cat. No. B1265869
M. Wt: 294.21 g/mol
InChI Key: WKDNYTOXBCRNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05164816

Procedure details

Into a four-neck flask equipped with a thermometer, a stirrer, and a nitrogen introducing tube charged were 10.711 g (0.0364 mol) of 3,3',4,4'-biphenyltetracarboxylic dianhydride, 7.289 g (0.0364 mol) of 2,4'-diaminodiphenyl ether, and 72 g of N-methylpyrrolidone while gaseous nitrogen was passed through the flask. With stirring, reaction was allowed to proceed at room temperature for 10 hours. Due to the formation of polyamic acids having a high molecular weight, the viscosity of the reaction system increased to such a degree that stirring became difficult. After addition of a small amount of water for controlling the molecular weight, the reaction mixture was heated at 60° C. After addition of 52 g of acetic anhydride and 26 g of pyridine, the resulting mixture was allowed to stand for 12 hours at room temperature. The obtained paste was introduced into methanol, and the precipitated fine particles of a solid resin were collected. After sufficiently washed by boiling it in methanol, the solid resin was dried under a reduced pressure at 80° C. for 10 hours, to obtain a powdery polyimide resin (reduced viscosity: 0.68 dl/g) having the repeating unit represented by the following formula.
Quantity
10.711 g
Type
reactant
Reaction Step One
[Compound]
Name
2,4'-diaminodiphenyl ether
Quantity
7.289 g
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
52 g
Type
reactant
Reaction Step Five
Quantity
26 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[CH:12]=[CH:11][C:10]3[C:13]([O:15][C:16](=[O:17])[C:9]=3[CH:8]=2)=[O:14])=[CH:5][C:4]2[C:18]([O:20][C:21](=[O:22])[C:3]=2[CH:2]=1)=[O:19].[CH3:23][N:24]1[CH2:28][CH2:27][CH2:26][C:25]1=O.[OH2:30].C(O[C:35](=O)[CH3:36])(=O)C.[N:38]1C=CC=CC=1>CO>[CH3:18][C:4]1([CH3:3])[C:12]2[CH:11]=[C:10]([NH2:38])[CH:9]=[CH:8][C:7]=2[C:6]([C:25]2[CH:26]=[CH:27][C:28]([NH2:24])=[CH:36][CH:35]=2)([CH3:1])[CH2:5]1.[CH:23]1[C:12]([C:7]([C:6]2[CH:1]=[CH:2][C:3]3[C:21]([O:20][C:18](=[O:19])[C:4]=3[CH:5]=2)=[O:22])=[O:30])=[CH:11][C:10]2[C:13]([O:15][C:16](=[O:17])[C:9]=2[CH:8]=1)=[O:14] |f:6.7|

Inputs

Step One
Name
Quantity
10.711 g
Type
reactant
Smiles
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Two
Name
2,4'-diaminodiphenyl ether
Quantity
7.289 g
Type
reactant
Smiles
Step Three
Name
Quantity
72 g
Type
reactant
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
52 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
26 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four-neck flask equipped with a thermometer, a stirrer, and a nitrogen introducing tube
ADDITION
Type
ADDITION
Details
charged
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
the viscosity of the reaction system increased to such a degree
STIRRING
Type
STIRRING
Details
that stirring
WAIT
Type
WAIT
Details
to stand for 12 hours at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the precipitated fine particles of a solid resin were collected
WASH
Type
WASH
Details
After sufficiently washed
CUSTOM
Type
CUSTOM
Details
the solid resin was dried under a reduced pressure at 80° C. for 10 hours
Duration
10 h

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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